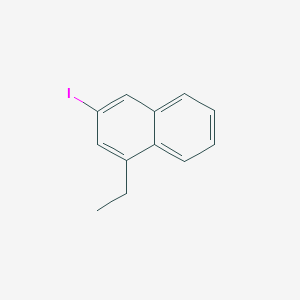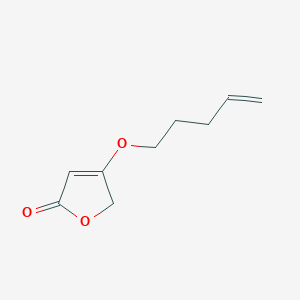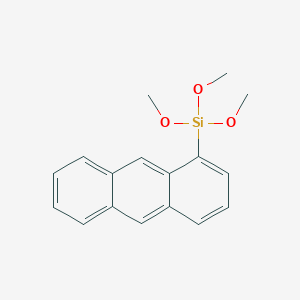
(Anthracen-1-yl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Anthracen-1-yl)(trimethoxy)silane is an organosilicon compound that combines the structural features of anthracene and trimethoxysilane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-1-yl)(trimethoxy)silane typically involves the reaction of anthracene derivatives with trimethoxysilane. One common method is the hydrosilylation reaction, where an anthracene derivative reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions
(Anthracen-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene.
Substitution: Siloxane polymers and oligomers.
科学的研究の応用
(Anthracen-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of silane coupling agents, which improve the adhesion between organic and inorganic materials.
作用機序
The mechanism of action of (Anthracen-1-yl)(trimethoxy)silane involves the interaction of the anthracene moiety with various molecular targets. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s role as a coupling agent, enhancing the adhesion and compatibility between different materials.
類似化合物との比較
Similar Compounds
Trimethoxysilane: A simpler silane compound with similar hydrolysis and condensation properties.
Anthracene: A polycyclic aromatic hydrocarbon with similar photophysical properties but lacking the silane functionality.
Anthracene-based derivatives: Compounds such as 9-(4-phenyl)anthracene and 9,10-bis(phenylethynyl)anthracene, which have similar photophysical properties but different chemical reactivity.
Uniqueness
(Anthracen-1-yl)(trimethoxy)silane is unique due to the combination of the photophysical properties of anthracene and the reactive silane functionality. This dual functionality allows for a wide range of applications in materials science, chemistry, and industry, making it a versatile and valuable compound.
特性
CAS番号 |
912262-38-5 |
|---|---|
分子式 |
C17H18O3Si |
分子量 |
298.41 g/mol |
IUPAC名 |
anthracen-1-yl(trimethoxy)silane |
InChI |
InChI=1S/C17H18O3Si/c1-18-21(19-2,20-3)17-10-6-9-15-11-13-7-4-5-8-14(13)12-16(15)17/h4-12H,1-3H3 |
InChIキー |
HFLZEANEEYUWOE-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC=CC2=CC3=CC=CC=C3C=C21)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


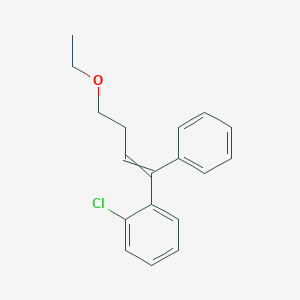
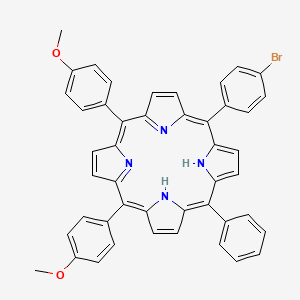
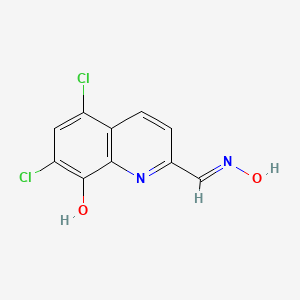
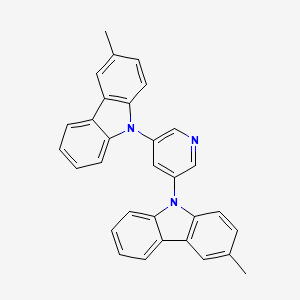
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
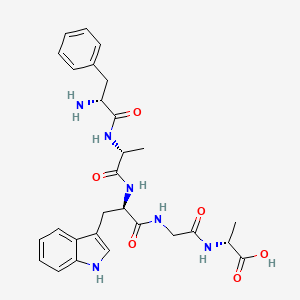
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)

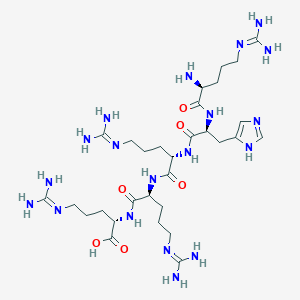
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
